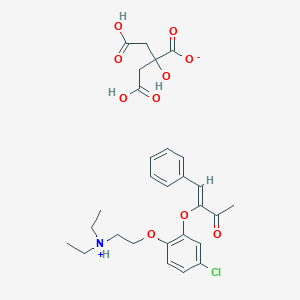
2,3-Dimethoxypyridine
概要
説明
2,3-Dimethoxypyridine (2,3-DMP) is an organic compound belonging to the pyridine family. It is a colorless liquid with a slightly sweet odor and is used as a solvent, a corrosion inhibitor, and a reagent in organic synthesis. 2,3-DMP is also used in the manufacture of pharmaceuticals, dyes, and other organic compounds. It has been studied for its potential use in various medical applications, including cancer treatment, neurodegenerative diseases, and diabetes.
科学的研究の応用
Anticancer Agent Synthesis : Ru(II) complexes synthesized with derivatives of 2,3-Dimethoxypyridine have shown potential as anticancer agents. Their effectiveness is attributed to their mode of binding and DNA affinity (Chintakuntla et al., 2020).
Chemical Oxidation : 2-Iodylpyridines, which can be derived from this compound, are used as recyclable hypervalent iodine(V) reagents. They are particularly suitable for the oxidation of sulfides and alcohols (Yoshimura et al., 2011).
Catalyst Development : The electroreduction of 1-methyl-2, 3, and 4-carbomethoxypyridinium ions can lead to the formation of dihydropyridine, which serves as a catalyst for various chemical reactions (Kashti-Kaplan et al., 1981).
Antioxidant Research : Certain substituted derivatives of this compound have been identified as potent antioxidants, with some being among the most effective phenolic chain-breaking antioxidants discovered to date (Wijtmans et al., 2004).
Synthetic Intermediate for Antimicrobial and Anticancer Agents : Compounds containing this compound derivatives have been used as synthetic intermediates in the construction of various heterocyclic systems, which hold potential for antimicrobial and anticancer activities (Ibrahim et al., 2022).
Electrophilic Substitution Studies : The mechanism of electrophilic substitution in heteroaromatic compounds like this compound has been extensively studied. This research is particularly relevant in synthetic chemistry, where understanding these mechanisms is crucial for various applications (Johnson et al., 1967).
Photochemical Applications : In the field of photochemistry, this compound derivatives have been investigated for their potential in producing blue-emitting heteroleptic Ir(III) phosphors. These phosphors are of interest as blue dopants for phosphorescent OLEDs (Duan et al., 2015).
Safety and Hazards
The safety data sheet for 2,3-Dimethoxypyridine-4-boronic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
Molecular Mechanism
It is known that pyridine derivatives can undergo various chemical reactions.
Metabolic Pathways
It is known that pyridine derivatives can be involved in various metabolic processes .
特性
IUPAC Name |
2,3-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUHPERZCBUMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405309 | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52605-97-7 | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


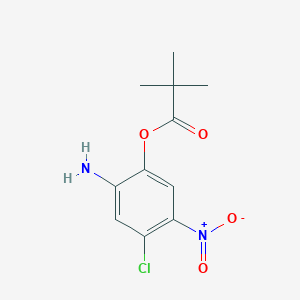

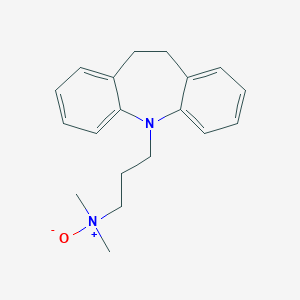
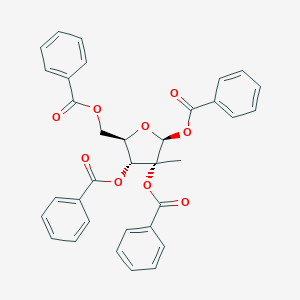
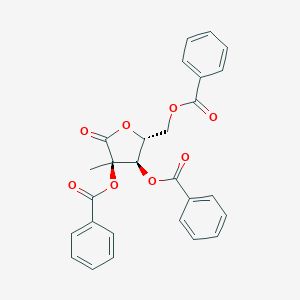


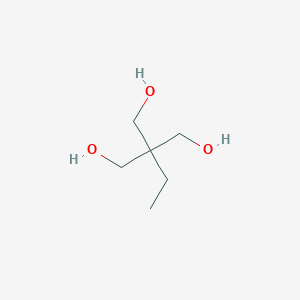


![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)

